EBBA

Vue d'ensemble

Description

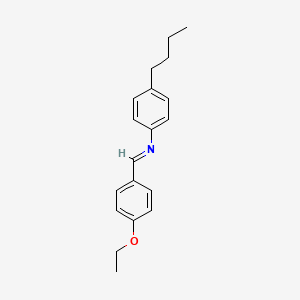

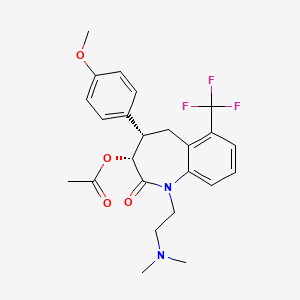

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-, also known as 4-butyl-N-[(4-ethoxyphenyl)methylene]benzenamine, is an organic compound belonging to the class of amines. It is a white crystalline solid with a molecular formula of C13H19NO. 4-butyl-N-[(4-ethoxyphenyl)methylene]benzenamine is an important intermediate for the synthesis of various organic compounds and is widely used in the pharmaceutical, agrochemical, and dye industries.

Applications De Recherche Scientifique

Affichages à cristaux liquides (LCD)

EBBA est un cristal liquide nématique avec une plage de température de transition entre 36 et 80 °C . Il est utilisé dans les LCD en raison de sa capacité à modifier l'orientation de ses molécules en réponse aux champs électriques. Cette propriété est cruciale pour moduler la lumière et créer la sortie visuelle que nous voyons sur les écrans.

Détection de la température

L'indice de réfraction de l'this compound change avec la température, ce qui le rend utile pour les applications de détection de la température . Cette caractéristique peut être utilisée dans les appareils qui nécessitent une surveillance et un contrôle précis de la température.

Stockage de données optiques

La phase cristalline liquide de l'this compound peut être exploitée pour le stockage de données optiques. Sa capacité à maintenir différentes orientations à différentes températures permet le stockage de données dans des formats optiques .

Applications photoniques

En raison de la non-linéarité thermique de son indice de réfraction, l'this compound est précieux dans les applications photoniques. Il peut être utilisé pour concevoir des capteurs de température en l'intégrant dans des fibres de cristal photonique .

Visualisation de la chiralité en chimie organique

L'état cristallin liquide de l'this compound peut aider à visualiser la chiralité moléculaire, un concept important en chimie organique. Il peut être utilisé dans les contextes éducatifs pour démontrer des phénomènes chiraux macroscopiques .

Chimie computationnelle

Le comportement du composé peut être analysé par calcul pour comprendre ses préférences configurationnelles. Ceci est important pour les études théoriques en chimie et en science des matériaux .

Détection de champ électrique

Comme la détection de la température, les propriétés de l'this compound lui permettent d'être utilisé comme capteur de champ électrique. Sa sensibilité aux champs électriques peut être appliquée dans divers appareils électroniques .

Catalyse avancée

Bien que non directement lié à l'this compound, l'étude des cristaux liquides comme l'this compound peut éclairer la conception de systèmes catalytiques avancés. Comprendre l'orientation moléculaire et le comportement des cristaux liquides peut conduire au développement de catalyseurs plus efficaces .

Mécanisme D'action

Mode of Action

Computational analyses suggest that ebba may interact with its targets through translatory and orientational motions . The CNDO/2 method, a semi-empirical quantum chemistry method, has been employed to evaluate the net atomic charge and atomic dipole components at each atomic center of the molecule .

Biochemical Pathways

Computational methods can be used to predict the biological pathway of a compound from its chemical structure

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .

Result of Action

It has been suggested that this compound may influence the configurational preferences of a pair of p-ethoxybenzylidine-p-n-butylaniline molecules . The interaction energies obtained through computational analyses were used to calculate the probability of each configuration at 300 K .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s action may be affected by temperature, as suggested by studies showing that the values of refractive index decrease with increasing temperature . Additionally, safety data sheets recommend storing this compound in a well-ventilated place and keeping the container tightly closed, suggesting that exposure to air and moisture may affect the compound’s stability .

Analyse Biochimique

Biochemical Properties

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.

Cellular Effects

The effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the breakdown and synthesis of key metabolic intermediates.

Transport and Distribution

Within cells and tissues, Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and its subsequent effects on cellular processes.

Propriétés

IUPAC Name |

N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOAVDSSZWDGTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067505 | |

| Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-08-6 | |

| Record name | 4′-Ethoxybenzylidene-4-butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethoxybenzylidene)-4-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butyl-N-[(4-ethoxybenzylidene]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B1221344.png)